INSCoV-601I(1) vs. INSCoV-600M: Enzymatic Potency in Recombinant Mpro Assay
In a standardized biochemical assay using purified recombinant SARS-CoV-2 Mpro (C-His6-tagged, expressed in E. coli), INSCoV-601I(1) demonstrated an IC50 of 50 nM [1]. This represents a 10-fold increase in enzymatic potency compared to INSCoV-600M (IC50 = 500 nM) [2], a structurally related congener from the same patent family (WO2021219089A1). Both data points were derived from identical assay conditions, enabling direct head-to-head comparison within the Insilico Medicine discovery program.
| Evidence Dimension | Enzymatic Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 50 nM |
| Comparator Or Baseline | INSCoV-600M: IC50 = 500 nM |
| Quantified Difference | 10-fold higher potency (lower IC50) for INSCoV-601I(1) |
| Conditions | Recombinant C-His6-tagged SARS-CoV-2 Mpro (NC_045512), FRET-based assay using Dabcyl-KTSAVLQ↓SGFRKME-Edans substrate. |
Why This Matters
Higher enzymatic potency may translate to lower required concentrations in cellular assays, reducing potential off-target effects.
- [1] BindingDB. Entry BDBM512832: WO2021219089, INSCoV-601I (1). IC50: 50 nM. View Source
- [2] BindingDB. Entry BDBM512781: WO2021219089, INSCoV-600M. IC50: 500 nM. View Source
